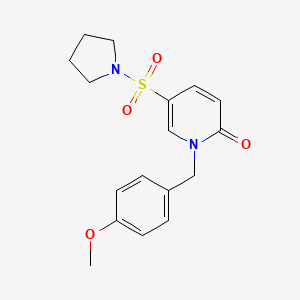

![molecular formula C12H15NO4S B2469171 3-[4-(Propylsulfamoyl)phenyl]prop-2-enoic acid CAS No. 926248-32-0](/img/structure/B2469171.png)

3-[4-(Propylsulfamoyl)phenyl]prop-2-enoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

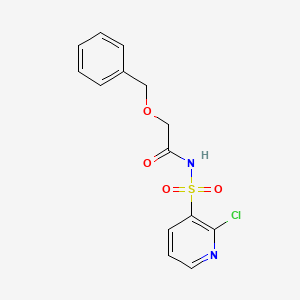

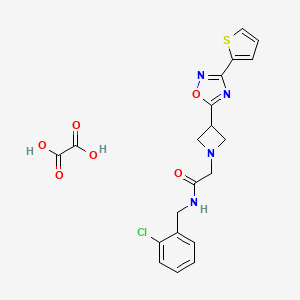

“3-[4-(Propylsulfamoyl)phenyl]prop-2-enoic acid” is a biochemical compound used for proteomics research . It has a molecular formula of C12H15NO4S and a molecular weight of 269.32 .

Physical And Chemical Properties Analysis

“3-[4-(Propylsulfamoyl)phenyl]prop-2-enoic acid” is a solid at room temperature . Its molecular weight is 269.32, and its molecular formula is C12H15NO4S .Scientific Research Applications

Synthesis and Characterization

- Synthesis of Antileukotrienic Agents : A study describes the synthesis of related compounds, focusing on their potential as antileukotrienic drugs. These compounds were evaluated for their antiplatelet activity and in-vitro cytotoxicity (Jampílek et al., 2004).

- Dye Synthesis for Solar Cell Devices : Research on donor-acceptor organic dyes with similar structural features, focusing on their application in solar cell devices. These dyes showed significant efficiency and open-circuit voltage in solar cells (Robson et al., 2013).

- Photoalignment in Liquid Crystals : A study on prop-2-enoates derived from similar chemical structures demonstrated their ability to promote photoalignment in nematic liquid crystals, indicating potential applications in LCDs (Hegde et al., 2013).

Materials Science and Engineering

- Analysis of Electronic Properties : The electronic properties of a synthesized compound with a similar structure were analyzed, providing insights into the material's potential for various applications in materials science (Kotteswaran et al., 2016).

- Crystallography and Spectroscopy : Detailed crystallographic and spectroscopic studies of compounds with similar structures can inform the development of materials with specific properties (Venkatesan et al., 2016).

Chemical Reactions and Mechanisms

- Palladium-catalysed Cross-Coupling : Research on the palladium-catalysed cross-coupling of iodovinylic acids, related to the synthesis of 3,3-disubstituted prop-2-enoic acids, provides insights into chemical synthesis techniques (Abarbri et al., 2002).

- Hydroxylation and Halogen Addition : Studies on the hydroxylation and halogen addition to the carbon-carbon double bond of enoic acids, which share structural similarities, inform understanding of reaction mechanisms (Yu & Simon, 1991).

Biochemical and Biological Studies

- Antimicrobial Activity : Research on the antimicrobial activity of fatty alkenoates, which include compounds structurally related to 3-[4-(Propylsulfamoyl)phenyl]prop-2-enoic acid, contributes to the understanding of their potential in biomedical applications (Rauf & Parveen, 2005).

properties

IUPAC Name |

(E)-3-[4-(propylsulfamoyl)phenyl]prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4S/c1-2-9-13-18(16,17)11-6-3-10(4-7-11)5-8-12(14)15/h3-8,13H,2,9H2,1H3,(H,14,15)/b8-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNTCSDRAVPOHIG-VMPITWQZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C1=CC=C(C=C1)C=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCNS(=O)(=O)C1=CC=C(C=C1)/C=C/C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[4-(Propylsulfamoyl)phenyl]prop-2-enoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3-(benzo[d]thiazol-2-yloxy)azetidine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide](/img/structure/B2469092.png)

![Methyl 4-({[1-(methoxycarbonyl)cyclohexyl]carbamoyl}amino)benzoate](/img/structure/B2469096.png)

![N-(2-methoxyphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2469100.png)

![2-[2-(2H-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid](/img/structure/B2469102.png)

![3-[(2-Chloro-6-fluorophenyl)methyl]-1-methyl-8-phenyl-1,3,5-trihydroimidazolid ino[1,2-h]purine-2,4-dione](/img/structure/B2469110.png)